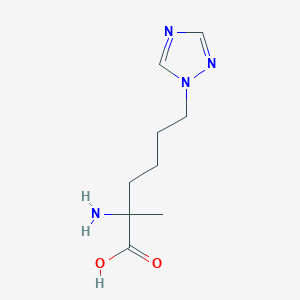
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a synthetic compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a series of substitution reactions, where the triazole ring is functionalized with the appropriate alkyl halides under basic conditions.
Amino Group Introduction: The amino group is typically introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or triazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of these targets. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-6-(1h-1,2,3-triazol-1-yl)hexanoic acid: Similar structure but with a different triazole isomer.
2-Amino-2-methyl-6-(1h-1,2,4-triazol-3-yl)hexanoic acid: Another isomer with the triazole ring attached at a different position.
Uniqueness
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is unique due to its specific triazole isomer, which can result in distinct biological and chemical properties compared to its isomers. This uniqueness can be leveraged in the design of novel compounds with tailored activities for specific applications .
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-2-methyl-6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-9(10,8(14)15)4-2-3-5-13-7-11-6-12-13/h6-7H,2-5,10H2,1H3,(H,14,15) |
InChI Key |
DEHIKAHWZAMGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=NC=N1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)









![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)

